Neopentyl, t-butyl amine

Beschreibung

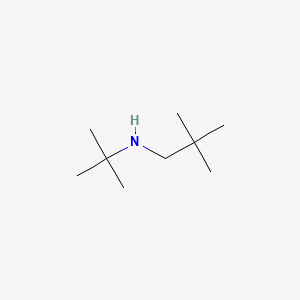

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2,3)7-10-9(4,5)6/h10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTZOFZNRFPMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207166 | |

| Record name | Neopentyl, t-butyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58471-09-3 | |

| Record name | Neopentyl, t-butyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl, t-butyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Highly Hindered Amine Frameworks

Strategies for Carbon-Nitrogen Bond Formation in Sterically Demanding Environments

The construction of C-N bonds in sterically congested environments requires robust and efficient chemical transformations. Direct alkylation methods often fail, leading chemists to explore alternative pathways like reductive amination and other novel routes.

Direct reductive amination (DRA) of carbonyl compounds with amines is one of the most convenient and straightforward methods for synthesizing amines. nih.gov It is a one-pot process that is generally mild and compatible with numerous functional groups. nih.gov While widely used for preparing primary and secondary amines, its application for creating sterically demanding tertiary amines, particularly from ketones, has been less developed due to significant steric hindrance. nih.gov This hindrance impedes the formation of the necessary iminium intermediate. nih.govresearchgate.net

To address these challenges, researchers have developed several effective protocols. An atom-economical methodology utilizes complementary rhodium (Rh) and ruthenium (Ru) catalysts for the direct reductive amination of ketones with primary and secondary amines, using carbon monoxide as a deoxygenating agent. rsc.orgrsc.org This approach avoids an external hydrogen source and demonstrates high atom economy. rsc.orgresearchgate.net For instance, rhodium-catalyzed reactions can proceed at temperatures as low as 40°C for active substrates. researchgate.net

Another successful method employs trichlorosilane (B8805176) as a reducing agent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA), for the DRA of ketones with secondary aryl amines. nih.gov This protocol provides a facile and efficient route to bulky tertiary amines under mild, metal-free conditions. nih.gov Sodium triacetoxyborohydride (B8407120) has also proven to be a general, mild, and selective reducing agent for the reductive amination of a wide array of aldehydes and ketones. organic-chemistry.org While highly effective, its use can be limited with some sterically hindered ketones and amines. organic-chemistry.org For cases prone to dialkylation, a stepwise procedure involving imine formation followed by reduction with sodium borohydride (B1222165) is a viable alternative. organic-chemistry.org

The following table summarizes various reductive amination methods for synthesizing hindered amines.

Table 1: Reductive Amination Methods for Hindered Amines

| Catalyst/Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|

| Rh/Ru catalysts, CO | Ketones, primary/secondary amines | Atom-economical, no external H₂ source, complementary catalyst activity. | rsc.orgrsc.orgrsc.org |

| Trichlorosilane, TMEDA | Ketones, secondary aryl amines | Metal-free, mild conditions, high yields for bulky tertiary amines. | nih.gov |

| Sodium Triacetoxyborohydride | Aldehydes, ketones | General, mild, selective, tolerates acid-sensitive groups. | organic-chemistry.org |

The direct alkylation of amines with alkyl halides is often considered a straightforward method for C-N bond formation; however, it is notoriously problematic, especially for creating sterically hindered amines. masterorganicchemistry.com A primary issue is overalkylation. youtube.com The product of the initial alkylation, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, leading to subsequent alkylations and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net This "runaway train" effect results in a mixture of products that can be difficult to separate, making direct alkylation a low-yielding and inefficient strategy for producing a specific, more substituted amine. masterorganicchemistry.comyoutube.com

Steric hindrance poses another significant challenge. reddit.com When both the amine and the alkylating agent are bulky (e.g., attempting to synthesize di-tert-butylamine (B1584993) or tri-tert-butylamine), the SN2 reaction required for alkylation is severely impeded. reddit.comresearchgate.net The large groups physically block the nucleophilic nitrogen from attacking the electrophilic carbon, drastically slowing down or completely preventing the reaction. reddit.com Even when a reaction does occur, the high steric strain in the product can lead to alternative reaction pathways, such as elimination. researchgate.net Due to these limitations, alternative synthetic routes like reductive amination are generally preferred for the controlled synthesis of more substituted amines. masterorganicchemistry.com

Given the limitations of classical methods, significant research has focused on developing novel synthetic pathways to access highly hindered amines. One successful strategy involves the use of organometallic reagents. rsc.org For example, treating N-chlorodialkylamines with Grignard reagents has been used to synthesize amines with three bulky alkyl groups at the nitrogen atom. researchgate.net Another approach involves the electrophilic amination of organometallic reagents using sterically hindered N-H-oxaziridines as chemoselective aminating agents. rice.edu This method can be applied to a diverse range of primary, secondary, and tertiary alkyl Grignard and organozinc reagents to form the corresponding primary amines in good yields. rice.edu

Other innovative routes include:

Catalytic Deaminative Functionalization: A method for the direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines has been developed. nih.gov This allows for the transformation of C-N bonds into various other functional groups through a carbon-centered radical intermediate. nih.gov

Chemoselective Hydride Reduction: A sterically hindered secondary amine containing an azido (B1232118) group has been synthesized via the chemoselective reduction of an ester in the presence of the azide (B81097) using a combination of lithium chloride (LiCl) and sodium borohydride (NaBH₄). tandfonline.com

N-O Bond Formation: O-tert-butyl-N,N-disubstituted hydroxylamines can be synthesized through direct N-O bond formation using perester electrophiles, a method that works even when other approaches fail due to steric hindrance. researchgate.net

These novel methods provide powerful tools for accessing complex and sterically congested amine frameworks that are otherwise difficult to obtain. rsc.orgnih.gov

Selective Synthesis of Primary, Secondary, and Tertiary Highly Hindered Amine Derivatives

Achieving selectivity in the synthesis of highly hindered amines is crucial for producing a desired product without complex purification steps. Reductive amination offers a high degree of selectivity, which can be controlled by the choice of reagents and reaction conditions. For example, rhodium and ruthenium catalysts show complementary selectivity in the reductive amination of ketones; more nucleophilic amines tend to give higher yields with rhodium trichloride, while less nucleophilic amines perform better with ruthenium trichloride. rsc.orgrsc.org This allows for the selective synthesis of a wide range of sterically congested tertiary amines. rsc.org Similarly, using sodium triacetoxyborohydride allows for the selective amination of carbonyls while tolerating other reducible functional groups. organic-chemistry.org

For the selective synthesis of unsymmetrical ureas from hindered amines, a catalyst-free method using carbonyl sulfide (B99878) (COS) has been established. rsc.org The high selectivity is achieved by controlling the reaction temperature in two stages and carefully selecting substrate structures and ratios. rsc.org

The preparation of sterically hindered secondary amines can be achieved through the reductive amination of N-protected α-amino aldehydes with α-amino esters. researchgate.net Different reducing agents, such as sodium triacetoxyborohydride or sodium cyanoborohydride with zinc chloride, can be employed to control the reaction. researchgate.net Furthermore, novel catalytic methods are emerging for the selective functionalization of amines. A molybdenum complex, for instance, has been shown to catalyze the N-alkylation of bulky primary and secondary amines with allylic alcohols, overcoming challenges associated with the high basicity and steric hindrance of aliphatic amines. nih.gov

Green Chemistry Principles in Hindered Amine Synthesis

Applying green chemistry principles to the synthesis of hindered amines is an area of growing importance, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. mdpi.comresearchgate.net A key principle is atom economy, which is exemplified by the Rh- and Ru-catalyzed reductive amination that uses carbon monoxide as a deoxygenating agent. rsc.orgrsc.orgrsc.org This process is highly atom-economical as it avoids the use of an external hydrogen source or metal hydride reducing agents. rsc.org

Other green approaches focus on eliminating metal catalysts and harsh reagents. researchgate.netrsc.org A metal-free protocol for hindered amide bond formation uses hypervalent iodine(III) reagents to generate highly reactive acyl fluoride (B91410) intermediates under mild conditions, allowing for the smooth reaction of bulky amines. rsc.org Another sustainable approach involves a visible-light-driven, reagent-free amidation reaction, which proceeds through a photogenerated ketene (B1206846) intermediate. rsc.org This method is effective for a broad range of amines, including sterically hindered ones, and often requires minimal purification, thereby reducing solvent waste. rsc.org

The use of greener solvents is another cornerstone of sustainable synthesis. mdpi.com Deep eutectic solvents (DESs) are emerging as environmentally friendly and cost-effective alternatives to traditional volatile organic solvents for amine synthesis. mdpi.com Additionally, efforts have been made to develop syntheses in the absence of any solvent, further enhancing the green credentials of the process. rsc.org For instance, the model reaction between acetone (B3395972) and p-anisidine (B42471) for hindered amine synthesis demonstrated the best results when conducted without any added solvent. rsc.org

Reactivity and Reaction Mechanisms of Sterically Hindered Amines

Nucleophilic Behavior and Basicity in Constrained Steric Environments

The steric hindrance imposed by the neopentyl and tert-butyl groups in neopentyl, t-butyl amine has a profound impact on its nucleophilicity and basicity. While basicity is a measure of a compound's ability to accept a proton, nucleophilicity relates to its ability to donate its electron pair to an electrophilic center.

Generally, nucleophilicity increases with basicity, but sterically hindered amines like tert-butylamine (B42293) are a notable exception, being less nucleophilic than expected due to steric factors. masterorganicchemistry.com The bulky groups physically obstruct the approach of the amine's lone pair to an electrophilic carbon atom, thereby reducing its effectiveness as a nucleophile in substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com

In the context of CO2 capture, sterically hindered amines exhibit unique thermodynamic properties. The bulky substituents adjacent to the amino group lead to the formation of unstable carbamates. kaist.ac.krepa.gov This reduced stability allows for a higher thermodynamic capacity for CO2 loading compared to less hindered amines. kaist.ac.krepa.gov For instance, aqueous solutions of 2-amino-2-hydroxymethyl-1,3-propanediol (a sterically hindered amine) show higher CO2 solubility at higher partial pressures compared to monoethanolamine (MEA), a less hindered amine. nih.gov This is because the reaction equilibrium favors the formation of bicarbonate ions over stable carbamates, a direct consequence of the steric hindrance. nih.gov

Influence of Steric Bulk on Reaction Kinetics and Thermodynamics

The steric bulk of neopentyl, t-butyl amine significantly influences both the speed (kinetics) and the energy changes (thermodynamics) of reactions it participates in.

SN2 Reaction Inhibition by Beta-Branching (Neopentyl Effect)

The neopentyl group is a classic example of how steric hindrance at the carbon adjacent to the reaction center (the beta-carbon) can dramatically slow down bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com This phenomenon is often referred to as the "neopentyl effect." stackexchange.com

Even though neopentyl halides are primary alkyl halides, they are practically inert in SN2 reactions. masterorganicchemistry.com The reaction rate for neopentyl halides is approximately 100,000 times slower than that of propyl halides. masterorganicchemistry.com This drastic reduction in reactivity is due to the bulky tert-butyl group on the beta-carbon, which effectively shields the alpha-carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism. libretexts.orgacs.orgnih.govacs.org This steric hindrance raises the energy of the SN2 transition state, thereby increasing the activation energy and decreasing the reaction rate. libretexts.org

| Substrate | Relative Rate |

|---|---|

| Methyl Halide | 2,000,000 |

| Primary Halide | 40,000 |

| Secondary Halide | 500 |

| Neopentyl Halide | 1 |

| Tertiary Halide | << 1 |

This table illustrates the dramatic decrease in SN2 reaction rates with increasing steric hindrance, highlighting the profound impact of the neopentyl group. vanderbilt.edu

Carbocation Rearrangements in Neopentyl-Containing Systems (SN1 Reactions)

While SN2 reactions are heavily inhibited, neopentyl systems can undergo unimolecular nucleophilic substitution (SN1) reactions, particularly under conditions that favor ionization. stackexchange.comstackexchange.com However, the initial formation of a primary carbocation is highly unfavorable. quora.com Instead, as the leaving group departs, a simultaneous migration of a methyl group (a 1,2-methyl shift) occurs, leading directly to a more stable tertiary carbocation. quora.comlibretexts.org This process, known as anchimeric assistance or neighboring group participation, avoids the formation of the unstable primary carbocation. quora.com The resulting tertiary carbocation then reacts with the nucleophile to form the final product. quora.commasterorganicchemistry.com For example, the reaction of neopentyl bromide with ethanol (B145695) yields tert-amyl ethyl ether, a rearranged product. libretexts.orgmasterorganicchemistry.com

Mechanistic Pathways of Amination Reactions Involving Hindered Amines

The synthesis of sterically hindered amines often requires specialized methods due to their reduced reactivity. rsc.org Direct reductive amination of ketones is one such powerful technique. rsc.orgresearchgate.net This method can be catalyzed by transition metals like rhodium and ruthenium, using carbon monoxide as a deoxygenating agent. rsc.orgresearchgate.net

Another approach involves the use of palladium catalysts. For instance, Pd nanoparticles have been shown to be effective for the reductive amination of carbonyl compounds with hydrogen, even for the synthesis of sterically hindered tertiary amines. mdpi.com The mechanism can involve the formation of an imine intermediate, which is then reduced. mdpi.com The hydroxyl groups on a Pd(OH)₂ cluster have been found to be crucial in facilitating both the generation of the imine and its subsequent reduction. mdpi.com

The Gabriel synthesis, a common method for preparing primary amines, is generally not suitable for synthesizing sterically hindered amines like neopentylamine (B1198066) or t-butylamine. vedantu.com The bulky phthalimide (B116566) nucleophile experiences significant steric hindrance when attempting to attack a hindered alkyl halide. vedantu.com

Investigation of Elimination Reactions (e.g., Hofmann-like Eliminations) in Highly Hindered Amine Systems

Quaternary ammonium (B1175870) salts derived from highly hindered amines can undergo elimination reactions. The Hofmann elimination, which involves the removal of a proton from the less substituted β-carbon, is particularly relevant for sterically bulky leaving groups like a trialkylamine. wikipedia.orgpressbooks.pub The large size of the leaving group makes the protons on the less hindered carbon more accessible to the base. pressbooks.pub This leads to the formation of the "Hofmann product," the less substituted alkene, in contrast to the more common Zaitsev's rule which predicts the formation of the more substituted alkene. masterorganicchemistry.comwikipedia.org

The steric bulk of the quaternary ammonium group forces the transition state leading to the Hofmann product to be lower in energy than the one leading to the Zaitsev product. masterorganicchemistry.com This is due to the destabilizing gauche interactions present in the more sterically hindered Zaitsev transition state. masterorganicchemistry.com Therefore, in systems involving highly hindered amines, the Hofmann elimination pathway is generally favored. wikipedia.orgfiveable.me

Applications in Organic Synthesis and Catalysis

Role as Reagents in Stereoselective Transformations

The sterically demanding nature of tert-butyl and neopentyl groups is frequently exploited to create chiral environments that guide the stereochemical outcome of chemical reactions. This is particularly evident in their use as chiral auxiliaries and in the framework of organocatalysts.

Chiral Auxiliary Applications of Neopentyl and tert-Butyl Derivatives

One of the most prominent applications of tert-butyl amine derivatives is in the form of tert-butanesulfinamide, a versatile chiral auxiliary developed by Ellman. yale.eduosi.lv This reagent has proven invaluable for the asymmetric synthesis of a vast array of chiral amines, which are functional groups present in over 80% of all drugs and drug candidates. yale.edu

The utility of tert-butanesulfinamide stems from its ability to be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines (sulfinimines). harvard.edu The chiral sulfinyl group, which is sterically bulky, effectively shields one face of the C=N double bond. This directs the nucleophilic attack of organometallic reagents to the opposite face, leading to the formation of the desired product with high diastereoselectivity. harvard.edunih.gov A proposed chair-like transition state, where the metal of the nucleophile coordinates to the sulfinyl oxygen, explains the high degree of stereochemical induction. harvard.edu

Key advantages of using the tert-butylsulfinamide auxiliary include:

High Stereoselectivity: It consistently affords high diastereomeric excesses in additions to a wide range of imines. harvard.edunih.gov

Broad Scope: It is effective for the synthesis of diverse amine structures, including those with multiple stereogenic centers. yale.eduosi.lv

Reliable Cleavage: The auxiliary can be easily removed under mild acidic conditions to yield the free, enantioenriched primary amine without racemization. harvard.edunih.gov

The robustness of this methodology has led to its widespread adoption in both academic and industrial settings for the synthesis of complex molecules, including pharmaceuticals and natural products. yale.edu For instance, it has been employed in the synthesis of nitrogen-containing heterocycles like chiral aziridines and tetrahydroisoquinoline derivatives. nih.gov

Utilization in Asymmetric Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, has also benefited from the incorporation of bulky tert-butyl groups. These groups are often installed in the catalyst's structure to create a well-defined chiral pocket around the active site, thereby enhancing stereocontrol.

For example, in the development of imidazolidinone catalysts, pioneered by MacMillan, replacing a methyl group with a more sterically demanding tert-butyl group was shown to increase the shielding of one enantioface. This modification improves stereocontrol in reactions involving substrates like furans and indoles. nih.gov Similarly, the tert-butyl sulfonamide group has been identified as a crucial component in some organocatalysts, where it acts as both a bulky directing group and a hydrogen-bond acceptor to influence the transition state. researchgate.net

The sulfinamide functional group itself, bearing the chiral tert-butyl group, has been developed into a class of hydrogen-bonding organocatalysts. The unique properties of the sulfinyl group enhance acidity while providing a distinct chiral environment, enabling novel catalytic asymmetric transformations. yale.edu

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

In the realm of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the design of supporting ligands is paramount to achieving high efficiency and selectivity. Phosphine (B1218219) ligands incorporating neopentyl and tert-butyl groups, such as di(tert-butyl)neopentylphosphine (DTBNpP) and trineopentylphosphine (PNp3), have emerged as a powerful class of ligands due to their unique steric and electronic profiles. researchgate.netua.edu

Steric and Electronic Tuning of Phosphine Ligands (e.g., DTBNpP, PNp3) via Neopentyl and tert-Butyl Groups

The performance of phosphine ligands is governed by their steric bulk and electron-donating ability. tcichemicals.commanchester.ac.uk Bulky, electron-rich trialkylphosphines are particularly effective because they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. tcichemicals.com

The substitution of tert-butyl groups with neopentyl groups allows for fine-tuning of the ligand's steric properties. While both groups are bulky, the neopentyl group (–CH₂C(CH₃)₃) has greater conformational flexibility compared to the more rigid tert-butyl group (–C(CH₃)₃). This has a profound impact on the steric demand of the ligand, which can change depending on the coordination number and geometry of the metal center. nsf.gov

A detailed study of palladium complexes with the P(t-Bu)nNp3−n (n = 0–3) ligand series revealed that:

In linear palladium(0) complexes, relevant to the active catalytic species, steric demand increases as tert-butyl groups are replaced with neopentyl groups: P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃. nsf.gov

Conversely, in square planar palladium(II) complexes, an intermediate in the catalytic cycle, PNp₃ exhibits the smallest steric parameters, while P(t-Bu)Np₂ has the largest steric demand. nsf.gov

This variation is attributed to a significant conformational change in the PNp₃ ligand depending on its coordination environment. nsf.gov This adaptability allows neopentylphosphines to be highly effective in catalytic cycles involving changes in the metal's oxidation state and coordination number. Electronically, these trialkylphosphines are strong σ-donors, which increases the electron density on the metal center, facilitating the oxidative addition of less reactive substrates like aryl chlorides. researchgate.net

| Ligand | Relative Steric Demand in Linear Pd(0) Complexes | Relative Steric Demand in Square Planar Pd(II) Complexes |

|---|---|---|

| P(t-Bu)₂Np (DTBNpP) | Smallest | Intermediate |

| P(t-Bu)Np₂ | Intermediate | Largest |

| PNp₃ | Largest | Smallest |

Impact of Ligand Structure on Catalyst Activity and Selectivity in Cross-Coupling Reactions

The unique steric and electronic properties of neopentyl and tert-butyl phosphines directly translate to high catalyst activity and selectivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. researchgate.netresearchgate.net The bulk of these ligands promotes the formation of monoligated, 12-electron L₁Pd(0) species, which are highly reactive and considered the active catalyst in many cross-coupling cycles. nih.gov

Catalyst systems employing ligands like DTBNpP have proven to be highly effective for the Suzuki coupling of aryl bromides and chlorides. researchgate.net The electron-rich nature of the ligand accelerates the often rate-limiting oxidative addition step, particularly with challenging aryl chloride substrates. researchgate.net Furthermore, the steric bulk facilitates the final reductive elimination step, regenerating the active Pd(0) catalyst and releasing the product. tcichemicals.com

The choice of ligand can also influence selectivity. For example, in the selective cross-coupling of terminal aryl alkynes with propargyl alcohols, a palladacycle derived from DTBNpP was used to afford linear (E)-enynol products. Modifying the steric properties of the phosphine ligand by changing the alkyl groups (e.g., to cyclohexyl or isopropyl) was investigated to understand the impact on reaction selectivity. ua.edu

Precatalyst Activation and Mechanistic Insights in Catalytic Cycles

To improve handling and stability, phosphine-ligated palladium catalysts are often prepared as air-stable precatalysts. These complexes must be activated under the reaction conditions to generate the active Pd(0) species. researchgate.net Common precatalyst forms include [(R₃P)PdCl₂]₂ and palladacycles. researchgate.netua.edu

The structure of the neopentyl and tert-butyl groups on the phosphine ligand plays a crucial role in stabilizing the low-coordinate palladium intermediates and facilitating each step of this cycle, leading to highly efficient and broadly applicable catalytic systems. tcichemicals.comnih.gov

Use as Building Blocks for Complex Molecular Architectures

Sterically hindered amines, particularly those incorporating bulky alkyl groups such as neopentyl and tert-butyl, are fundamental building blocks in organic synthesis for the construction of complex molecular architectures. The significant steric bulk of the neopentyl ((CH₃)₃CCH₂-) and tert-butyl ((CH₃)₃C-) groups provides a powerful tool for chemists to influence reaction outcomes and dictate the three-dimensional structure of molecules. When attached to a nitrogen atom, these groups can effectively shield the amine's reactive center, control intermolecular and intramolecular interactions, and direct the stereochemical course of reactions. This steric control is a key design principle in the synthesis of intricate structures ranging from pharmacologically active agents to novel supramolecular assemblies.

The compound N-tert-butyl-neopentylamine (N-tert-butyl-2,2-dimethylpropan-1-amine) represents a highly hindered secondary amine that combines the steric demands of both a tert-butyl and a neopentyl group. While specific, detailed research on its application is specialized, the principles governing its use can be understood from the extensive use of its parent amines, tert-butylamine (B42293) and neopentylamine (B1198066), in synthesis. The primary amine tert-butylamine, for example, is widely used when a bulky, non-nucleophilic base is required or when the tert-butyl group is desired to impart specific properties to a target molecule, such as increased stability or lipophilicity. google.comchemicalbook.com It is a common intermediate in the synthesis of pesticides, rubber vulcanization accelerators, and pharmaceuticals like perindopril (B612348) erbumine. chemicalbook.com

In the construction of more elaborate molecules, these bulky amine building blocks serve several critical functions:

Directing reaction selectivity: The steric hindrance can prevent unwanted side reactions, forcing a reaction to proceed at a less hindered site or through a specific pathway. For instance, bulky bases are known to favor the formation of the Hofmann elimination product over the more thermodynamically stable Zaitsev product. nih.gov

Controlling conformation: The sheer size of neopentyl and tert-butyl groups can lock specific conformations or restrict bond rotations within a molecule. This is crucial in the design of molecules with specific shapes, such as enzyme inhibitors or host-guest systems, where a rigid and well-defined geometry is essential for function.

Templating macrostructures: In the synthesis of macrocycles and porous materials like Covalent Organic Frameworks (COFs), amine functionalities are used to link smaller molecular units. nih.govmdpi.com The use of bulky amines can influence the size and shape of the resulting pores and cavities within these structures, thereby tuning their properties for applications in gas storage, separation, or catalysis. nih.gov For example, the synthesis of N-acetyl derivatives of the 20 natural amino acids has been accomplished using the hindered amine, tert-butylamine, to form stable amide bonds. nih.gov

The strategic incorporation of these sterically demanding amines allows for the precise assembly of complex, functional molecular systems that would be difficult to achieve with less hindered building blocks.

Research Findings on the Application of Sterically Hindered Amines

The table below summarizes representative examples of how sterically hindered amines are employed as building blocks in the synthesis of complex molecules, illustrating the role of the bulky substituent.

| Building Block | Resulting Molecular Architecture | Role of the Bulky Group | Research Focus |

| tert-Butylamine | N-Aryl-tert-butylamines | Provides steric shielding to stabilize the final product and influences reaction kinetics in cross-coupling reactions. nih.gov | Development of efficient catalytic protocols (e.g., Buchwald-Hartwig amination) for coupling hindered amines with aryl halides. |

| tert-Butylamine | Perindopril Erbumine | The tert-butyl group is an integral part of the final drug structure, contributing to its pharmacokinetic profile. chemicalbook.com | Synthesis of Active Pharmaceutical Ingredients (APIs) where steric bulk is a key feature for biological activity. |

| tert-Butylamine | N-tert-butyl-2-benzothiazylsulfenamide | Acts as a precursor to a vulcanization accelerator; the bulky group modifies the reactivity and stability of the accelerator. chemicalbook.com | Industrial synthesis of additives for materials science, such as rubber manufacturing. |

| tert-Butanesulfinamide | Chiral N-containing Heterocycles | The chiral N-tert-butanesulfinyl group acts as a versatile chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine. nih.gov | Asymmetric synthesis of complex, biologically active alkaloids and nitrogen-containing heterocycles. |

Theoretical and Computational Investigations of Sterically Hindered Amine Systems

Conformational Analysis and Steric Parameter Determination (e.g., Cone Angle)

The conformational flexibility of N-tert-butyl-2,2-dimethylpropan-1-amine is dominated by the steric repulsion between the bulky neopentyl and tert-butyl groups. These alkyl groups restrict rotation around the C-N bonds, leading to a complex potential energy surface with distinct energy minima corresponding to stable conformers. Computational methods, such as Density Functional Theory (DFT), are employed to locate these stable structures and determine their relative energies.

A key aspect of understanding sterically hindered molecules is the quantification of their steric bulk. While the Tolman cone angle is traditionally used for phosphine (B1218219) ligands, a more modern and broadly applicable parameter for amines is the "Buried Volume" (%VBur). researchgate.netrsc.org This parameter calculates the percentage of the volume of a sphere around the nitrogen atom that is occupied by the substituents. For extremely hindered amines, excessive steric bulk can lead to significant geometric distortions, including the planarization of the typically pyramidal nitrogen atom, which dramatically alters the amine's properties. rsc.org Computational studies show a direct correlation between the steric hindrance, quantified by %VBur, and the thermodynamic and kinetic properties of hindered alkylamines. researchgate.netrsc.orgrsc.org

The geometry of the amine is significantly influenced by the steric pressure. The C-N-C bond angle is expected to be substantially larger than the typical 109.5° of an sp³ hybridized atom to alleviate steric strain.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-N-C Bond Angle | > 115° | Indicates significant steric repulsion between alkyl groups, leading to a flattening of the nitrogen center. |

| C-N Bond Length | ~1.48 Å | Slightly elongated compared to less hindered amines due to steric strain. |

| Nitrogen Pyramidalization Angle | Variable, lower than typical amines | A smaller angle (closer to 0° for a planar structure) reflects the degree of nitrogen planarization due to steric hindrance. rsc.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic nature of N-tert-butyl-2,2-dimethylpropan-1-amine and predicting its reactivity. northwestern.edu Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are used to compute the molecular orbitals and their corresponding energies. nih.gov

The key orbitals for understanding an amine's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an amine, the HOMO is typically localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor (nucleophilicity). A higher HOMO energy suggests greater nucleophilicity. The LUMO energy relates to the electron affinity, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Calculations of the electrostatic potential map visually represent the charge distribution, highlighting the electron-rich region of the nitrogen lone pair as the most probable site for electrophilic attack.

| Electronic Property | Typical Calculated Value (DFT) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.0 to -9.0 eV | Relates to the nucleophilicity of the nitrogen lone pair. Steric hindrance can make this lone pair less accessible, affecting kinetic reactivity. |

| LUMO Energy | > 0 eV | A positive LUMO energy indicates that adding an electron is energetically unfavorable. |

| HOMO-LUMO Gap | > 8.0 eV | A large gap suggests high kinetic stability and low reactivity in reactions that depend on orbital overlap. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. The calculated activation energies (the energy difference between reactants and the transition state) determine the reaction kinetics.

A relevant example is the computational study of the atmospheric degradation of tert-butylamine (B42293) initiated by hydroxyl (OH) radicals. whiterose.ac.uk In this study, quantum chemical methods (M06-2X and MP2) were used to characterize the stationary points on the potential energy surface. whiterose.ac.uk The calculations revealed that the reaction proceeds primarily through hydrogen abstraction from the amino (-NH₂) group, rather than from a C-H bond. whiterose.ac.uk This type of detailed mechanistic insight can be directly applied to predict the behavior of N-tert-butyl-2,2-dimethylpropan-1-amine. For this more hindered amine, one could computationally model potential reaction pathways, such as nucleophilic substitution or elimination, to determine the most favorable mechanism and predict the reaction products. For instance, in a reaction with an alkyl halide, computational modeling could determine the activation barriers for the competing Sₙ2 (substitution) and E2 (elimination) pathways, revealing how the extreme steric bulk favors one over the other.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining known phenomena, computational chemistry is increasingly used to predict the outcomes of unknown reactions, guiding experimental design. For sterically hindered amines, predicting reactivity and selectivity is crucial. Computational models can predict how N-tert-butyl-2,2-dimethylpropan-1-amine will behave in novel chemical transformations.

The steric and electronic parameters derived from calculations (such as %VBur and HOMO/LUMO energies) can be used as quantitative descriptors to build predictive models. researchgate.netrsc.org These models can forecast reaction rates and selectivity (e.g., chemo-, regio-, and stereoselectivity). For example, in reactions where both kinetic and thermodynamic products are possible, computational modeling can calculate the energies of the transition states (kinetics) and the products (thermodynamics) to predict the major product under different reaction conditions.

Recent advancements have combined DFT calculations with machine learning to create models that can predict the catalytic activity of hindered amines with high accuracy. researchgate.netrsc.orgrsc.org By training algorithms on a dataset of calculated properties and known experimental outcomes, these models can rapidly screen new amines or novel reactions, identifying promising candidates for synthesis and application. This predictive power is invaluable for accelerating the discovery of new catalysts, reagents, and materials where steric control is a key design element. rug.nlnih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, UV-Vis)

In-situ spectroscopy is a powerful tool for obtaining real-time data on reacting chemical systems without altering the reaction environment. spectroscopyonline.com By monitoring changes in spectroscopic signals over time, researchers can gain unparalleled insight into reaction kinetics, identify transient species, and elucidate complex mechanisms. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy allows for the continuous monitoring of a reaction as it occurs within an NMR tube. iastate.edu This technique is particularly valuable for its ability to provide detailed structural information and quantify the concentrations of reactants, intermediates, and products simultaneously. youtube.com For reactions involving bulky amines like neopentyl, t-butyl amine, ¹H NMR can track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the products. For instance, in studies of amine-CO₂ reactions, in-situ ¹H NMR has been used to observe the chemical shifts of reactants and products, providing data on CO₂ uptake and reaction chemistry. researchgate.net

Recent advancements include the use of specialized setups, such as combining in-situ light illumination with NMR (photo-NMR), to study photochemical transformations. youtube.com This enables the structural identification and time-course monitoring of reaction components under irradiation, which is crucial for understanding light-induced reactions of amines. youtube.com

| Technique | Application in Bulky Amine Systems | Key Data Obtained | Reference Example |

|---|---|---|---|

| In-situ ¹H NMR | Monitoring the kinetics of reactions by observing changes in proton environments. | Reactant consumption, product formation rates, identification of intermediate species through unique chemical shifts. | Studying amine-CO₂ reactions to observe speciation and concentration changes over time. researchgate.net |

| In-situ Photo-NMR | Investigating photochemical reactions of amines under real-time irradiation. | Identification of light-sensitive intermediates and products, determination of reaction quantum yields. | Elucidation of mechanisms in photochemical transformations. youtube.com |

| In-situ UV-Vis | Tracking reactions involving chromophoric species. | Changes in absorbance over time, calculation of pseudo-first-order rate constants (k_app). | Kinetic studies of aminolysis reactions where reactants or products absorb in the UV-Vis range. up.ac.za |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable in-situ technique for reaction monitoring, particularly when reactants or products possess chromophores that absorb light in the ultraviolet or visible regions. researchgate.netsapub.org By tracking the change in absorbance at a specific wavelength, the concentration of a particular species can be monitored over time, allowing for the determination of reaction kinetics. researchgate.net For example, in the study of aminolysis reactions, UV-Vis spectrophotometry can be used to elucidate the reaction mechanism by following the electronic spectra of the reactants and products. up.ac.za The technique is effective for determining reaction rates and can provide insights into reaction mechanisms, timescales, and optimal conditions. researchgate.net

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical method for identifying reaction intermediates, which are often short-lived and present in low concentrations. rsc.orgresearchgate.net Electrospray ionization (ESI) is a "soft" ionization technique that allows for the gentle transfer of ions from solution into the gas phase, making it ideal for detecting charged or polar intermediates without significant fragmentation. nih.govnih.gov

ESI-MS has become a prominent tool for mechanistic studies in solution, enabling the rapid and specific detection of multiple intermediates and products directly from a reaction mixture. nih.govmdpi.com In the context of bulky amine reactions, ESI-MS can be used to intercept and characterize transient species, such as protonated amines, reaction adducts, or catalytic intermediates. researchgate.netnih.gov For reactions proceeding via charged intermediates, such as organocatalytic processes involving iminium ions, ESI-MS is particularly powerful. nih.gov

More advanced techniques like desorption electrospray ionization (DESI-MS) allow for the direct analysis of reaction intermediates from liquid solutions in their native environment without sample preparation. researchgate.net This has been successfully applied to probe reactive intermediates in reactions like the Eschweiler-Clarke reaction, where species such as iminium ions were unambiguously characterized. researchgate.net

| MS Technique | Principle | Application to Bulky Amine Reactions | Identifiable Species |

|---|---|---|---|

| Electrospray Ionization (ESI-MS) | Soft ionization transfers ions from solution to gas phase for mass analysis. nih.gov | Detecting charged or polar intermediates in catalytic or organocatalytic reactions. researchgate.netnih.gov | Protonated amines, iminium ions, metal-ligand complexes, reaction adducts. nih.gov |

| Desorption Electrospray Ionization (DESI-MS) | Direct analysis of samples in their native environment without prior sample preparation. researchgate.net | Real-time probing of liquid-phase reactions to identify transient species as they are formed. researchgate.net | Short-lived intermediates like amino alcohols and iminium ions. researchgate.net |

| Tandem MS (MS/MS) | Isolation and fragmentation of a specific ion to obtain structural information. | Structural elucidation of unknown intermediates detected by a primary MS scan. | Fragment ions that reveal the connectivity and structure of the parent intermediate ion. |

Chromatographic Methods for Product Analysis and Separation

Chromatography is the cornerstone technique for the separation, identification, and quantification of components in a reaction mixture. unige.ch For bulky amines and their derivatives, both gas and liquid chromatography are routinely employed.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like neopentyl, t-butyl amine. mdpi.com A significant challenge in the GC analysis of amines is peak tailing, which results from the interaction of these basic compounds with acidic silanol (B1196071) groups on the column surface. labrulez.com To overcome this, specialized columns with basic deactivation, such as those treated with potassium hydroxide (B78521) (KOH), or the use of base-deactivated liners are necessary to achieve sharp, symmetrical peaks. labrulez.comresearchgate.net

For complex mixtures, such as those containing structural isomers of substituted amines, the choice of column and temperature programming is critical to achieve separation. mdpi.comresearchgate.net Capillary columns, like the DB-5MS, are often used for their high resolving power. mdpi.com In some cases, derivatization of the amine can be employed to improve chromatographic behavior and facilitate separation of isomers. researchgate.net

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds, including less volatile or thermally sensitive derivatives of neopentyl, t-butyl amine. sielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. unige.ch For the analysis of basic compounds like amines, mobile phase additives such as formic acid or phosphoric acid are often used to improve peak shape by suppressing the interaction of the protonated amine with residual silanols on the stationary phase. sielc.com

X-ray Crystallography for Molecular Structure Determination in Bulky Amine Systems

X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique is invaluable for understanding the precise bond lengths, bond angles, and conformational preferences imposed by sterically demanding groups like neopentyl and tert-butyl.

While obtaining a single crystal of neopentyl, t-butyl amine itself may be challenging, its derivatives or coordination complexes with metals are often more amenable to crystallization. The structural analysis of such complexes reveals crucial information about how the bulky amine ligand coordinates to a metal center. mdpi.com For instance, X-ray analysis of metal complexes with bulky aminopyridine ligands has shown that the steric hindrance can enforce unusual coordination modes, such as a rare η¹-coordination instead of the more common chelating mode. mdpi.com

The structural data obtained from X-ray crystallography are critical for:

Validating the structures of reaction products.

Understanding the steric environment around a reactive center.

Correlating solid-state structure with reactivity observed in solution.

Providing benchmark data for computational and molecular mechanics calculations. acs.org

For example, the crystal structures of magnesium pincer complexes with bulky amine-based ligands have been determined, providing insight into the geometry that enables catalytic activity in hydrogenation reactions. weizmann.ac.il

Future Research Directions and Emerging Areas in Highly Hindered Amine Chemistry

Design of Novel Catalytic Systems Incorporating Highly Hindered Amine Motifs

The steric bulk of highly hindered amines, such as neopentyl, t-butyl amine, can be harnessed to create unique catalytic environments. The replacement of a tert-butyl group with a neopentyl group, for instance, can significantly increase the cone angle of a ligand, potentially leading to higher catalytic activity in certain reactions. However, a key challenge lies in balancing this steric hindrance, as excessive bulk can sometimes negatively impact other aspects of the catalytic cycle, such as oxidative addition.

Future research in this area will likely focus on the rational design of catalysts that leverage the steric properties of hindered amines to control selectivity and reactivity. This could involve the synthesis of new pincer ligands or other complexing agents where the hindered amine is an integral part of the ligand framework. The goal will be to develop catalysts that can mediate challenging transformations with high efficiency and precision.

Table 1: Comparison of Steric Parameters for Common Alkyl Groups in Ligand Design

| Alkyl Group | Cone Angle (Approximate) | Potential Catalytic Impact |

| Methyl | 90° | Minimal steric hindrance |

| Ethyl | 109° | Moderate steric hindrance |

| Isopropyl | 115° | Significant steric hindrance |

| tert-Butyl | 126° | High steric hindrance, can promote selectivity |

| Neopentyl | >126° | Very high steric hindrance, potential for enhanced activity and selectivity |

Note: Cone angles are approximate and can vary depending on the specific ligand and measurement method.

Potential Applications in Materials Science and Polymer Chemistry

The incorporation of highly hindered amine units into polymers and materials is a promising area of future research. The steric bulk of these amines can influence the physical and chemical properties of materials in several ways. For instance, in the context of polymer chemistry, the high steric hindrance of a tert-butyl group can prevent termination reactions during the cationic polymerization of N-substituted aziridines, allowing for the synthesis of polymers with well-controlled molecular weights.

Future investigations may explore the use of monomers containing neopentyl, t-butyl amine or similar motifs to create polymers with novel architectures and properties. These could include materials with enhanced thermal stability, specific gas permeability, or unique surface characteristics. For example, polymers containing pendant hindered amine groups could find applications as specialty coatings, membranes, or additives that impart specific functionalities.

Development of Green and Sustainable Synthetic Methodologies for Hindered Amines

The synthesis of sterically hindered amines often presents significant challenges, and traditional methods may not be environmentally friendly. Consequently, a major focus of future research will be the development of green and sustainable synthetic routes to these valuable compounds.

One promising approach is the use of earth-abundant metal catalysts for hydroaminoalkylation, which offers an atom-economical way to synthesize secondary amines. Research is ongoing to expand the scope of these catalysts to include more sterically demanding substrates. Additionally, the development of one-pot processes, such as direct reductive amination of ketones, is being explored to create hindered tertiary amines with greater efficiency and reduced waste.

Future efforts will likely concentrate on:

Catalyst Development: Designing new catalysts based on abundant and non-toxic metals.

Alternative Reagents: Exploring the use of biomass-derived starting materials.

Process Intensification: Developing continuous flow processes to improve efficiency and safety.

Advanced Computational Approaches for Predicting Reactivity and Designing New Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. In the context of highly hindered amines, computational methods can provide valuable insights into their electronic structure, steric properties, and reactivity.

For instance, quantum chemistry studies can be used to investigate the mechanisms of reactions involving hindered amines, such as their atmospheric degradation. These studies can help to predict the formation of various products and guide experimental work.

Future research in this area will likely involve the use of more sophisticated computational models to:

Design Novel Catalysts: Predict the catalytic activity of new ligand-metal complexes incorporating hindered amine motifs.

Screen for Material Properties: Computationally screen libraries of polymers containing hindered amines to identify candidates with desired properties.

Elucidate Reaction Mechanisms: Gain a deeper understanding of the factors that govern the reactivity of highly hindered amines in various chemical transformations.

By combining advanced computational approaches with experimental validation, researchers will be able to accelerate the discovery and development of new applications for this unique class of compounds.

Q & A

Q. How do steric effects of neopentyl and t-butyl groups influence their reactivity in nucleophilic substitution (SN2/SN1) reactions?

Methodological Answer: The bulky t-butyl group in neopentyl derivatives creates significant steric hindrance, impeding backside attack in SN2 mechanisms despite the primary carbon center. For example, neopentyl bromide exhibits reactivity closer to tertiary substrates due to this steric blockade . To assess this experimentally:

- Kinetic Studies: Compare reaction rates with less hindered primary substrates (e.g., n-butyl bromide) using polar aprotic solvents (e.g., DMSO) and nucleophiles (e.g., KI).

- Computational Modeling: Calculate steric parameters (e.g., A-values) or use molecular dynamics simulations to quantify spatial hindrance .

Q. What spectroscopic techniques are optimal for characterizing t-butyl amine derivatives in synthetic workflows?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to identify tert-butyl signals (e.g., δ ~1.2 ppm for , δ ~28-30 ppm for ) and assess purity .

- GC/MS: Analyze volatile derivatives (e.g., tert-butyl acetate) for fragmentation patterns, focusing on m/z peaks corresponding to t-butyl fragments (e.g., m/z 57) .

- IR Spectroscopy: Monitor N–H stretches (~3300-3500 cm) and tert-butyl C–H vibrations (~2960 cm) .

Q. How does the basicity of t-butyl amine compare to other alkylamines, and what factors govern this trend?

Methodological Answer: t-Butyl amine is less basic than smaller alkylamines (e.g., methylamine) due to steric inhibition of solvation. Methodology:

- pKa Determination: Use potentiometric titration in aqueous or non-aqueous solvents (e.g., DMSO) to measure proton affinity .

- Computational Analysis: Calculate electron density at the nitrogen atom using DFT methods (e.g., B3LYP/6-31G*) to correlate with experimental pKa .

Advanced Research Questions

Q. What are the metabolic pathways for t-butyl amine derivatives, and how do structural modifications alter their degradation?

Methodological Answer: Direct N-dealkylation of t-butyl groups is sterically restricted, but in vitro studies show stepwise demethylation via carbinolamine intermediates . Experimental approaches:

- Isotopic Labeling: Use -labeled t-butyl groups in hepatic microsomal assays to track metabolic intermediates via LC-MS/MS .

- Enzyme Kinetics: Compare turnover rates of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates modified with t-butyl groups .

Q. How can discrepancies between experimental and computational models of t-butyl amine’s atmospheric reactivity be resolved?

Methodological Answer: Environmental chamber studies reveal that ozone reactivity models for t-butyl amine require adjusted initial concentrations (e.g., 0.5–2.0 ppm) to align with Δ([O3]-[NO]) and IntOH data . Strategies include:

Q. What role does steric demand play in the polymerization of N-methylated polypeptides initiated by neopentyl amine?

Methodological Answer: Neopentyl amine’s bulkiness slows initiation kinetics but enhances control over polymer dispersity (Đ). Methodological steps:

- Kinetic Profiling: Monitor polymerization via in situ -NMR or GPC to track molecular weight vs. time .

- MALDI-ToF MS: Analyze end-group fidelity and chain-length distributions to correlate steric effects with monomer incorporation .

Key Research Findings

- Steric Hindrance: Neopentyl derivatives exhibit anomalous reactivity in SN2 reactions due to t-butyl blockade, validated by kinetic and computational studies .

- Metabolic Pathways: t-Butyl groups undergo stepwise demethylation via carbinolamine intermediates, not direct N-dealkylation .

- Polymerization Control: Neopentyl amine’s steric bulk reduces initiator efficiency but improves polypeptide dispersity (Đ < 1.2) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.